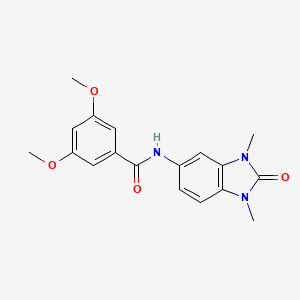

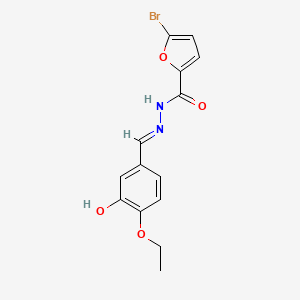

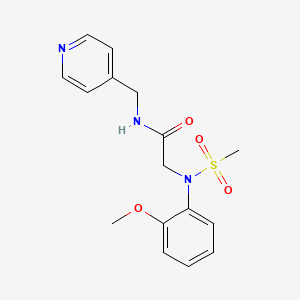

![molecular formula C12H12BrN3OS B5571103 4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide CAS No. 345952-27-4](/img/structure/B5571103.png)

4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide

説明

Pyrazole derivatives are a class of compounds that have attracted considerable interest due to their diverse pharmacological properties and potential applications in various fields of chemistry and biology. The compound , a specific pyrazole carboxamide derivative, is part of this broader chemical family known for its utility in synthesizing compounds with significant biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves novel and efficient routes that enable the preparation of a wide variety of compounds. For example, Bobko et al. (2012) describe a novel route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, highlighting the versatility of pyrazole synthesis methods (Bobko et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including their crystal packing and intermolecular interactions, can be determined through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. Saeed et al. (2020) provide insights into the molecular structure of antipyrine derivatives, revealing the importance of hydrogen bonding and π-interactions in stabilizing the molecular assemblies (Saeed et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions that enable the synthesis of complex molecules. The reactivity of these compounds often involves interactions with amines, halogens, and other functional groups, leading to the formation of compounds with diverse chemical properties.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as thermal stability and solubility, are crucial for their practical applications. Kumara et al. (2018) discuss the thermal stability and supramolecular interactions of a novel pyrazole derivative, emphasizing the role of hydrogen bond interactions in determining its physical properties (Kumara et al., 2018).

科学的研究の応用

Synthesis and Characterization

A significant area of research involving 4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide derivatives concerns their synthesis and structural characterization. For instance, Morabia and Naliapara (2014) detailed a simple and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines, highlighting the mild reaction conditions, good yields, and operational simplicity of their approach (Morabia & Naliapara, 2014). Similarly, other studies have focused on the nonaqueous diazotization processes to convert 5-amino-1-aryl-1H-pyrazole-4-carboxylate esters into corresponding derivatives, showcasing the versatility of these compounds for further chemical modifications (Beck, Gajewski, Lynch, & Wright, 1987).

Antimicrobial and Antifungal Activities

Another research avenue is the exploration of the antimicrobial and antifungal properties of these compounds. Du et al. (2015) synthesized a series of novel pyrazole-4-carboxylic acid amides and tested their activities against various phytopathogenic fungi, finding moderate to excellent activities and suggesting potential for agricultural applications (Du et al., 2015). This indicates the potential of 4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide derivatives in developing new antifungal agents.

Anticancer Potential

Research into the anticancer potential of pyrazole derivatives, including those related to 4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide, has also been significant. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their cytotoxic activities against cancer cell lines, highlighting the structure-activity relationship in the context of anticancer drug development (Rahmouni et al., 2016).

特性

IUPAC Name |

4-bromo-2-methyl-N-(2-methylsulfanylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3OS/c1-16-11(8(13)7-14-16)12(17)15-9-5-3-4-6-10(9)18-2/h3-7H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRSFVIKPMGKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001163370 | |

| Record name | 4-Bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-methyl-N-(2-methylsulfanylphenyl)pyrazole-3-carboxamide | |

CAS RN |

345952-27-4 | |

| Record name | 4-Bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345952-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

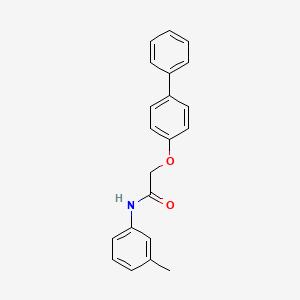

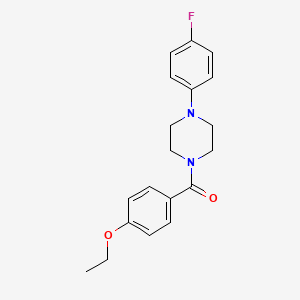

![5-methyl-4-{2-[3-(3-methylphenoxy)-1-azetidinyl]-2-oxoethyl}-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5571023.png)

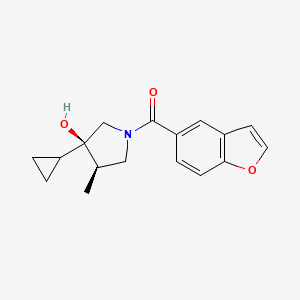

![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5571063.png)

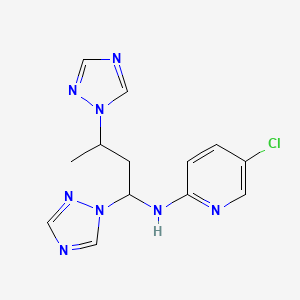

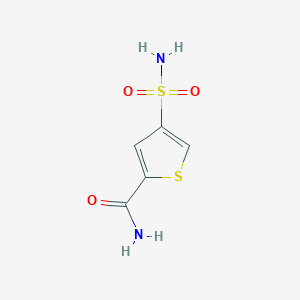

![1-[(dimethylamino)sulfonyl]-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571094.png)

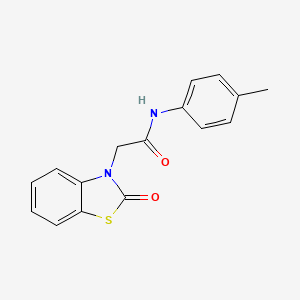

![3-isobutyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571121.png)